molecular formula C22H16ClN3O B4038303 2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide

2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide

Cat. No.: B4038303
M. Wt: 373.8 g/mol
InChI Key: MHBMNCFETFBSPG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.0981898 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to 2-(4-chlorophenyl)-3-methyl-N-4-pyridinyl-4-quinolinecarboxamide has focused on their synthesis and biological activities. For example, studies have investigated the synthesis of novel heterocyclic compounds including various quinoline derivatives through condensation reactions. These compounds have shown a wide range of biological activities, such as antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial against pathogenic bacteria and fungi. The potential application of these compounds in dyeing polyester fabrics, aiming at producing sterile and/or biologically active fabrics for diverse life applications, highlights their versatility in scientific research and industrial applications (Khalifa et al., 2015).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives, starting from multisubstituted 2-aminothiophenes, has highlighted the antimicrobial potential of quinoline derivatives. The synthesized compounds were evaluated for their antimicrobial properties against a range of pathogens, showing the significance of quinoline derivatives in developing new antimicrobial agents (Behbehani et al., 2012).

Chemical Synthesis and Reactivity

Further research has explored the chemical synthesis and reactivity of quinoline derivatives, including the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines with potent cytotoxic activities against various cancer cell lines. This demonstrates the importance of quinoline derivatives in the synthesis of new compounds with potential therapeutic applications (Deady et al., 2003).

Binding Properties and Anion Recognition

Research on dicationic pyridine-2,6-dicarboxamide receptors, which strongly bind anions in solution with pronounced selectivity, underscores the significance of quinoline derivatives in the development of new materials for anion recognition and sensing applications. These findings reveal the adaptability of quinoline derivatives in creating compounds with specific binding properties (Dorazco‐González et al., 2010).

Antitubercular Agents

The synthesis and antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have demonstrated the potential of quinoline derivatives as antitubercular agents. This research points towards the utility of these compounds in addressing tuberculosis, a major global health concern (Kantevari et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-3-methyl-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c1-14-20(22(27)25-17-10-12-24-13-11-17)18-4-2-3-5-19(18)26-21(14)15-6-8-16(23)9-7-15/h2-13H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMNCFETFBSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.